molecular formula C21H20N2O3 B587338 rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran CAS No. 105310-73-4

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran

Cat. No.: B587338
CAS No.: 105310-73-4
M. Wt: 348.402
InChI Key: KXPNXMHTVGJNIW-YCRPNKLZSA-N
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Description

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran typically involves multiple steps. One common route includes the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the phenyl and isoindoline groups via nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and isoindoline groups, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific mechanical or electronic properties.

Mechanism of Action

The mechanism of action of rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran is unique due to its combination of a cyclopropane ring, phenyl group, and isoindoline moiety, which confer specific chemical and biological properties not found in the similar compounds listed above

Properties

IUPAC Name

(1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26)/t15-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNXMHTVGJNIW-YCRPNKLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@]1(C[C@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747527
Record name (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105310-73-4
Record name (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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